6-Fluoro-2-methyl-8-nitroquinoline
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Overview
Description
6-Fluoro-2-methyl-8-nitroquinoline is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of fluorine and nitro groups into the quinoline structure enhances its chemical and biological properties, making it a compound of interest in various scientific fields .
Preparation Methods
The synthesis of 6-Fluoro-2-methyl-8-nitroquinoline involves several steps, typically starting with the quinoline skeleton. Common synthetic routes include:
Cyclization and Cycloaddition Reactions: These reactions are used to form the quinoline ring system.
Displacement of Halogen Atoms: Fluorine atoms can be introduced through nucleophilic substitution reactions.
Direct Fluorination: This method involves the direct introduction of fluorine atoms into the quinoline structure.
Industrial production methods often utilize transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green chemistry protocols to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
6-Fluoro-2-methyl-8-nitroquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: Both electrophilic and nucleophilic substitution reactions are common, allowing for further functionalization of the compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles such as amines. Major products formed from these reactions include amino derivatives, hydroxylated compounds, and various substituted quinolines .
Scientific Research Applications
6-Fluoro-2-methyl-8-nitroquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and other biochemical processes.
Medicine: Fluorinated quinolines have shown potential as antibacterial, antineoplastic, and antiviral agents.
Mechanism of Action
The mechanism of action of 6-Fluoro-2-methyl-8-nitroquinoline involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to penetrate cell membranes, while the nitro group can participate in redox reactions. These interactions can inhibit enzyme activity, disrupt cellular processes, and lead to the compound’s biological effects .
Comparison with Similar Compounds
6-Fluoro-2-methyl-8-nitroquinoline can be compared with other fluorinated quinolines, such as:
6-Fluoro-4-hydroxy-2-methylquinoline: This compound has similar fluorine substitution but differs in the presence of a hydroxyl group.
8-Fluoro-2-methylquinoline: Lacks the nitro group, resulting in different chemical and biological properties.
6,8-Difluoroquinoline: Contains two fluorine atoms, which can further enhance its biological activity.
The unique combination of fluorine and nitro groups in this compound provides it with distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
6-fluoro-2-methyl-8-nitroquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O2/c1-6-2-3-7-4-8(11)5-9(13(14)15)10(7)12-6/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDWBAPPBWKJLEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2C=C1)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40491433 |
Source
|
Record name | 6-Fluoro-2-methyl-8-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40491433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61854-61-3 |
Source
|
Record name | 6-Fluoro-2-methyl-8-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40491433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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